molecular formula C10H12ClNO2S B1442047 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride CAS No. 947498-98-8

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Cat. No. B1442047
M. Wt: 245.73 g/mol
InChI Key: VBEBKFFJOSOWEN-UHFFFAOYSA-N
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Description

“1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride” is a chemical compound . It is a derivative of 1-Methyl-1,2,3,4-tetrahydroisoquinoline , which is an endogenous antidepressant and parkinsonism-preventing substance .

Scientific Research Applications

  • Neuroscience and Neuroprotection

    • 1MeTIQ is an endogenous substance in the brain with high pharmacological potential . It has gained special interest as a neuroprotectant .
    • 1MeTIQ demonstrates neuroprotective activity and produces an antidepressant-like effect similar to the effect of imipramine . It is a reversible short-acting moderate inhibitor of MAO A/B .
    • The administration of 1MeTIQ in rats showed that it protects dopaminergic neurons against dysfunction such as that seen in Parkinson’s disease .
    • The results strongly support the view that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
  • Antioxidant and Corrosion Inhibitor

    • 1,2,3,4-Tetrahydroquinoline is used as an antioxidant and corrosion inhibitor . It is an active component in various dyes .

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-12-6-2-3-8-4-5-9(7-10(8)12)15(11,13)14/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEBKFFJOSOWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696775
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

CAS RN

947498-98-8
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-methyl-1,2,3,4-tetrahydroquinoline (10 g, 68.03 mmol) in dichloromethane (20 mL) was added dropwise to HSO3Cl (80 g, 689.66 mmol) at 0-5° C., and the resulting solution was maintained at room temperature overnight. The reaction mixture was then quenched by adding 300 mL of iced water. The resulting solution was extracted using ethyl acetate (3×150 mL). The organic layers were combined, concentrated, and the residue was purified by column chromatography using a 1:20 ethyl acetate/petroleum ether solvent system to afford 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride as a yellow liquid in 8% yield. 1H NMR (CDCl3) δ 7.19 (d, 1H), 7.10 (d, 1H), 7.06 (s, 1H), 3.33 (t, 2H), 2.97 (s, 3H), 2.81 (d, 2H), 1.99 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
HSO3Cl
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
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1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Reactant of Route 3
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Reactant of Route 4
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Reactant of Route 5
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Reactant of Route 6
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

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